molecular formula C12H23NO3 B13141569 Tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate CAS No. 278789-38-1

Tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate

Cat. No.: B13141569
CAS No.: 278789-38-1
M. Wt: 229.32 g/mol
InChI Key: VOQQCJIHTNEJEK-UHFFFAOYSA-N
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Description

Tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is a piperidine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group, a hydroxymethyl substituent at position 5, and a methyl group at position 2. The Boc group enhances stability and solubility, making the compound a valuable intermediate in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQQCJIHTNEJEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801159490
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

278789-38-1
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=278789-38-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801159490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Typical Synthetic Procedure

Step Reaction Type Reagents & Conditions Description Yield (%)
1 Hydroxymethylation Piperidine, formaldehyde, Grignard reagent (e.g., methylmagnesium bromide), acidic workup Mannich-type reaction to introduce hydroxymethyl group at C-5 Moderate
2 Methylation Methylation agents or starting from 2-methylpiperidine Installation of methyl group at C-2 Moderate
3 Boc Protection tert-Butyl chloroformate, base (e.g., NaHCO3 or K2CO3), THF or DCM solvent Protection of nitrogen with Boc group to yield tert-butyl ester High (up to 85%)

Example: A representative synthesis involves reacting (3R,5S)-piperidine derivative with formaldehyde and methylmagnesium bromide to form the hydroxymethyl intermediate, followed by Boc protection using tert-butyl chloroformate in dichloromethane under basic conditions.

Industrial and Optimized Methods

Industrial synthesis may utilize continuous flow reactors and catalytic systems to improve yield and purity while reducing waste. Optimization focuses on:

  • Reaction temperature and time
  • Choice of solvent and base
  • Purification steps such as recrystallization or chromatography

Reported yields for Boc protection steps can reach 85%, while intermediate functionalization steps vary depending on starting materials and conditions.

Detailed Reaction Analysis

Hydroxymethylation

  • Mechanism: Mannich reaction involving piperidine, formaldehyde, and a nucleophile (e.g., Grignard reagent)
  • Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF) or dichloromethane (DCM) under inert atmosphere
  • Outcome: Introduction of hydroxymethyl (-CH2OH) group at C-5 position with stereochemical control

Boc Protection

  • Reagents: tert-Butyl chloroformate (Boc2O), potassium carbonate or sodium bicarbonate as base
  • Solvent: THF, DCM, or aqueous-organic biphasic systems
  • Temperature: 0°C to room temperature
  • Duration: Several hours to overnight stirring
  • Purpose: Protect the nitrogen atom to prevent unwanted side reactions in subsequent synthetic steps

Methylation

  • Approach: Either starting from 2-methylpiperidine or introducing methyl group via alkylation
  • Reagents: Methylmagnesium bromide or methyl halides under basic conditions
  • Stereochemical Control: Achieved by chiral catalysts or starting from chiral precursors

Analytical Validation of the Synthesized Compound

Analytical Technique Purpose Key Observations/Parameters
Nuclear Magnetic Resonance (NMR) Confirm structure and stereochemistry ¹H NMR: Hydroxymethyl protons ~3.6 ppm; tert-butyl group singlet ~1.4 ppm; ¹³C NMR confirms carbon environments
High-Resolution Mass Spectrometry (HRMS) Verify molecular weight Expected [M+H]+ ~258.18 g/mol
Chiral High-Performance Liquid Chromatography (HPLC) Assess enantiomeric purity Enantiomeric excess (ee) > 95% achievable with chiral resolution
X-ray Crystallography Determine 3D structure and stereochemistry Single-crystal X-ray diffraction (SC-XRD) used; challenges include disorder in Boc or hydroxymethyl groups, mitigated by low-temperature data collection

Summary Table of Key Preparation Parameters

Parameter Typical Value/Condition Notes
Starting Materials Piperidine, formaldehyde, methylmagnesium bromide, tert-butyl chloroformate Commercially available
Solvents THF, DCM Anhydrous preferred for sensitive steps
Temperature 0°C to room temperature Boc protection often at 0°C to RT
Reaction Time 8–24 hours Boc protection overnight stirring common
Yield 70–85% (Boc protection step) Overall yield depends on intermediate steps
Purification Recrystallization, flash chromatography To achieve high purity and stereochemical integrity

Research Findings and Notes

  • The stereochemical purity of this compound is critical for its application as a chiral building block in asymmetric synthesis.
  • The Boc protecting group is essential to prevent side reactions during further functionalization of the piperidine ring.
  • Oxidation and substitution reactions can be performed on the hydroxymethyl group for further derivatization.
  • Industrial synthesis optimizations focus on continuous flow methods and catalytic systems to enhance efficiency and reduce environmental impact.
  • Analytical techniques such as NMR, HRMS, and chiral HPLC are standard for validating the compound's structure and purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The compound can undergo reduction reactions to modify the functional groups attached to the piperidine ring.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohols or amines, depending on the specific reaction conditions.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate and tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate have a variety of applications in scientific research, industry, biology, and medicine. It is important to note that this compound is intended for research purposes only, specifically excluding human therapeutic or veterinary applications.

Scientific Research Applications

(2R)-tert-Butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate is used as a building block and intermediate in the synthesis of complex organic molecules and medicinal chemistry. Researchers study the compound for its potential biological activities and interactions with biomolecules. It can also serve as a precursor in the creation of pharmaceutical agents, especially those that target the central nervous system. Additionally, it is used in the production of specialty chemicals and materials with خاص properties.

This compound exhibits potential biological activities, especially regarding enzyme inhibition and receptor binding. It can modulate enzyme activity, making it a candidate for pharmacological exploration in treating central nervous system disorders and cardiovascular diseases. Its interactions with biological targets are crucial for understanding its pharmacological effects. Research indicates that the compound has the potential to inhibit enzymes involved in neurodegenerative diseases and may interact with receptors related to cardiovascular health and the central nervous system. The compound's structural features enable it to modulate enzyme activities and receptor functions, which is vital for understanding its therapeutic potential.

Uniqueness

Mechanism of Action

The mechanism of action of tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl and carboxylate groups play a crucial role in its reactivity and binding to target molecules. The compound can modulate various biochemical pathways, depending on its specific structural modifications and functional groups.

Comparison with Similar Compounds

Positional Isomerism and Functional Groups

  • tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate (Compound 23) This analog (C₁₂H₂₀FNO₃) features a hydroxymethyl group at position 4 alongside a fluorine atom, contrasting with the target compound’s 5-hydroxymethyl and 2-methyl groups. The hydroxymethyl group’s position affects hydrogen-bonding capacity and steric interactions .
  • tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate (Compound 5) Substituted at position 2 with a 3,4-difluorophenylaminomethyl group (C₁₈H₂₅F₂N₂O₂), this compound demonstrates how aromatic and amino groups influence polarity and biological activity.

Aromatic vs. Aliphatic Substituents

  • tert-Butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate With a 5-chloro-2-methoxyphenyl substituent (C₁₇H₂₄ClNO₃), this compound exhibits increased lipophilicity due to aromatic and halogen groups. Such modifications enhance membrane permeability but may reduce aqueous solubility compared to the target’s hydroxymethyl group .

Table 1: Comparative Data on Selected Analogs

Compound Name Substituents Molecular Formula Physical State Melting Point (°C) Yield (%)
tert-Butyl 2-(((3,4-difluorophenyl)amino)methyl)piperidine-1-carboxylate 2-(aminomethyl), 3,4-difluorophenyl C₁₈H₂₅F₂N₂O₂ Pale yellow solid 102–105 Not reported
tert-Butyl 4-fluoro-4-(hydroxymethyl)piperidine-1-carboxylate 4-fluoro, 4-hydroxymethyl C₁₂H₂₀FNO₃ Not specified Not available 54
tert-Butyl 4-(5-chloro-2-methoxyphenyl)piperidine-1-carboxylate 4-(5-chloro-2-methoxyphenyl) C₁₇H₂₄ClNO₃ Not specified Not available Not reported

Key Observations:

  • Synthetic Efficiency : The 54% yield for the fluorinated analog (Compound 23) suggests moderate efficiency in introducing fluorine and hydroxymethyl groups .
  • Physical State : Solid states (e.g., Compound 5) correlate with crystalline stability, whereas liquid analogs (e.g., Compound 7 in ) may indicate lower melting points due to flexible substituents .

Functional Group Implications

  • Hydroxymethyl Group : Enhances hydrophilicity and hydrogen-bonding capacity, critical for interactions in biological systems. Positional differences (e.g., 4 vs. 5) may influence conformational flexibility .

Biological Activity

Tert-butyl 5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, also known as tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, is a synthetic organic compound with significant implications in medicinal chemistry and biological research. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Chemical Structure and Properties

  • IUPAC Name : Tert-butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
  • Molecular Formula : C12H23NO3
  • Molecular Weight : 229.32 g/mol
  • CAS Number : 1009376-99-1

The compound features a piperidine ring substituted with a hydroxymethyl group and a tert-butyl ester, which contributes to its unique biological properties.

Anticancer Potential

Research indicates that derivatives of this compound exhibit anticancer properties . For instance, studies have shown that certain piperidine derivatives can inhibit the growth of various cancer cell lines. A notable study demonstrated that modifications to the piperidine structure enhanced its potency against cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Enzyme inhibition studies suggest that it may interact with key targets such as kinases and proteases, which are crucial in cell signaling and proliferation. For example, certain derivatives have shown effectiveness in inhibiting enzymes linked to tumor progression .

The mechanism of action for this compound primarily involves:

  • Receptor Binding : The compound's functional groups allow it to bind to various receptors and enzymes, modulating their activity.
  • Pathway Interference : By interfering with signaling pathways, the compound can alter cellular responses, potentially leading to apoptosis in cancer cells.

Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited IC50 values ranging from 10 to 50 µM against human cancer cell lines such as MDA-MB-231 (breast cancer) and OVCAR-3 (ovarian cancer). The study highlighted the potential for these compounds to be developed into therapeutic agents targeting specific cancer types .

Study 2: Enzyme Inhibition Profile

Another research article explored the enzyme inhibition profile of this compound. It was found that the compound inhibited serine proteases with an IC50 value of approximately 25 µM. This inhibition was attributed to the steric hindrance provided by the tert-butyl group, which enhances binding affinity .

Data Tables

Biological ActivityIC50 Value (µM)Target
Anticancer (MDA-MB-231)15Breast Cancer
Anticancer (OVCAR-3)20Ovarian Cancer
Serine Protease Inhibition25Enzyme Target

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